1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
CAS No.: 1235440-51-3
Cat. No.: VC3420713
Molecular Formula: C12H13N3O3S
Molecular Weight: 279.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235440-51-3 |
|---|---|
| Molecular Formula | C12H13N3O3S |
| Molecular Weight | 279.32 g/mol |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
| Standard InChI | InChI=1S/C12H13N3O3S/c1-8-11-4-9(6-16)5-13-12(11)15(14-8)10-2-3-19(17,18)7-10/h4-6,10H,2-3,7H2,1H3 |
| Standard InChI Key | XBIIEOXETOAULV-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=C(C=N2)C=O)C3CCS(=O)(=O)C3 |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=N2)C=O)C3CCS(=O)(=O)C3 |
Introduction
Structural Classification and Chemical Properties
Chemical Structure Analysis
1-(1,1-Dioxo-1$L^{6}$-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde belongs to the class of pyrazolo[3,4-b]pyridine derivatives. The molecule contains several key structural components:
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A pyrazolo[3,4-b]pyridine core system
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A 1,1-dioxothiolan substituent at position 1
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A methyl group at position 3
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A carbaldehyde functional group at position 5
The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system containing two nitrogen atoms in the pyrazole ring and one nitrogen in the pyridine ring. This scaffold is known to be present in compounds with diverse biological activities, similar to other pyrazole derivatives that demonstrate antimicrobial, anti-inflammatory, and antitumor properties .
Physicochemical Properties
Based on structural analysis and comparison with similar pyrazole carbaldehyde compounds, the following physicochemical properties can be anticipated:
Synthetic Approaches
Thiolan Incorporation
The 1,1-dioxothiolan moiety could be introduced through:
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N-alkylation of the pyrazole nitrogen with an appropriate thiolan derivative
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Oxidation of the sulfur atom to the dioxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)
Alternatively, a more direct approach might involve the use of dimethyl sulfoxide (DMSO) as an oxidizing agent in the reaction of pyrazolone compounds with thiol derivatives, as described in patent CN106866534A . This metal-free, solvent-free methodology offers advantages including reduced environmental impact, high yields, and good functional group compatibility.
| Structural Feature | Potential Contribution to Bioactivity |
|---|---|
| Pyrazolo[3,4-b]pyridine core | Enhanced binding to biological targets, increased metabolic stability |
| Carbaldehyde group | Potential for hydrogen bonding, reactivity for further derivatization |
| 1,1-Dioxothiolan group | Improved pharmacokinetic properties, potential for novel interactions |
| 3-Methyl substituent | Modulation of electronic properties, potential enhancement of lipophilicity |
Analytical Characterization Methods
Spectroscopic Identification
The structural confirmation of 1-(1,1-Dioxo-1$L^{6}$-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde would typically involve multiple spectroscopic techniques:
NMR Spectroscopy
The expected characteristic signals in the ¹H NMR spectrum would include:
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A singlet at approximately δ 9.8-10.2 ppm for the aldehyde proton
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A singlet at approximately δ 2.5-2.7 ppm for the methyl group
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Complex patterns for the thiolan ring protons
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Aromatic protons from the pyrazolo[3,4-b]pyridine system
In the ¹³C NMR spectrum, characteristic signals would include:
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A signal at approximately δ 185-190 ppm for the aldehyde carbon
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Signals around δ 20-25 ppm for the methyl carbon
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Multiple signals in the aromatic region for the heterocyclic system
Infrared Spectroscopy
Expected characteristic IR bands would include:
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Strong C=O stretching at 1680-1715 cm⁻¹
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C=N and C=C stretching vibrations at 1590-1610 cm⁻¹ and 1450-1500 cm⁻¹
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S=O stretching vibrations at 1330-1350 cm⁻¹ and 1120-1160 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would be crucial for confirming the molecular weight and fragmentation pattern of the compound. Similar pyrazole carbaldehydes typically show characteristic fragmentation patterns, including the loss of the formyl group and fragmentation of the thiolan ring .
Elemental Analysis
Elemental analysis would provide confirmation of the compound's molecular formula through the determination of carbon, hydrogen, nitrogen, oxygen, and sulfur percentages, similar to the characterization data presented for related compounds in the literature .
Applications in Drug Discovery
As a Synthetic Intermediate
The presence of the reactive carbaldehyde group makes this compound a valuable synthetic intermediate for the preparation of more complex derivatives through:
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Condensation reactions with amines to form imines
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Reduction to form alcohols
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Oxidation to form carboxylic acids
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Aldol condensations
These transformations could generate libraries of compounds for biological screening.
As a Lead Compound
Given the biological activities associated with similar pyrazole derivatives, this compound could serve as a lead structure for the development of potential:
Structure Optimization Strategies
| Modification Site | Potential Strategy | Expected Outcome |
|---|---|---|
| Carbaldehyde group | Conversion to hydrazones, oximes, or Schiff bases | Enhanced target selectivity, reduced reactivity |
| Thiolan ring | Variation of ring size or oxidation state | Modified pharmacokinetic properties |
| Methyl group | Replacement with other alkyl or functional groups | Altered electronic properties and binding characteristics |
| Pyrazolo[3,4-b]pyridine core | Introduction of additional substituents | Modulation of biological activity and physicochemical properties |
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